(R)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (R)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13539550
InChI: InChI=1S/C17H21ClN2O3/c18-10-16(21)20(14-6-7-14)15-8-9-19(11-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2/t15-/m1/s1
SMILES: C1CC1N(C2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CCl
Molecular Formula: C17H21ClN2O3
Molecular Weight: 336.8 g/mol

(R)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13539550

Molecular Formula: C17H21ClN2O3

Molecular Weight: 336.8 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H21ClN2O3
Molecular Weight 336.8 g/mol
IUPAC Name benzyl (3R)-3-[(2-chloroacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H21ClN2O3/c18-10-16(21)20(14-6-7-14)15-8-9-19(11-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2/t15-/m1/s1
Standard InChI Key SEUHIFVEXVJJHD-OAHLLOKOSA-N
Isomeric SMILES C1CN(C[C@@H]1N(C2CC2)C(=O)CCl)C(=O)OCC3=CC=CC=C3
SMILES C1CC1N(C2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CCl
Canonical SMILES C1CC1N(C2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CCl

Introduction

Synthesis and Preparation

The synthesis of such compounds usually involves multiple steps, including the formation of the pyrrolidine ring, introduction of the cyclopropylamino group, and attachment of the 2-chloroacetyl moiety. The benzyl ester group is typically introduced to protect the carboxylic acid during synthesis.

Steps in Synthesis:

  • Formation of Pyrrolidine Ring: This can be achieved through various methods, including cyclization reactions.

  • Introduction of Cyclopropylamino Group: This involves nucleophilic substitution or reductive amination reactions.

  • Attachment of 2-Chloroacetyl Group: Typically done using chloroacetyl chloride under basic conditions.

  • Protection with Benzyl Ester: Involves esterification reactions to protect the carboxylic acid.

Potential Applications

Compounds with similar structures are often explored for their biological activities, such as enzyme inhibition or receptor binding. The presence of a cyclopropyl group and a chloroacetyl moiety can contribute to their interaction with biological targets.

Potential ApplicationDescription
Enzyme InhibitionCould act as inhibitors for specific enzymes due to their structural complexity
Receptor BindingMay interact with receptors, influencing various biological pathways
Organic Synthesis IntermediatesUseful as intermediates in the synthesis of more complex molecules

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